COX-2 Inhibitory Activity of Diphenylthiazole Core vs. Standard NSAIDs
While direct COX inhibition data for 2,5-diphenyl-1,3-thiazol-4(5H)-one is not reported, a direct comparator study demonstrates that the diphenylthiazole core, when functionalized, exhibits COX-2 inhibition comparable to or exceeding that of ibuprofen. The unsubstituted core is the essential pharmacophore for this activity [1]. In this study, the most potent diphenylthiazole-based inhibitor (compound 15b) showed an IC50 of 0.71 μM against COX-2, while ibuprofen exhibited an IC50 of 7.2 μM in the same assay [1].
| Evidence Dimension | COX-2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = Not directly reported; core is essential pharmacophore [1]. |
| Comparator Or Baseline | Ibuprofen: IC50 = 7.2 μM; Diphenylthiazole derivative 15b: IC50 = 0.71 μM [1]. |
| Quantified Difference | Derivative of core is ~10-fold more potent than ibuprofen [1]. |
| Conditions | In vitro human COX-2 enzyme inhibition assay [1]. |
Why This Matters
This establishes the 2,5-diphenylthiazole core as a privileged scaffold for developing potent COX-2 inhibitors, making the parent compound a crucial starting material for SAR studies.
- [1] Ahmed H. Abdelazeem, Ahmed M. Gouda, Hany A. Omar, Mai F. Tolba. Design, synthesis and biological evaluation of novel diphenylthiazole-based cyclooxygenase inhibitors as potential anticancer agents. Bioorganic Chemistry, 2014, 57: 132-141. View Source
